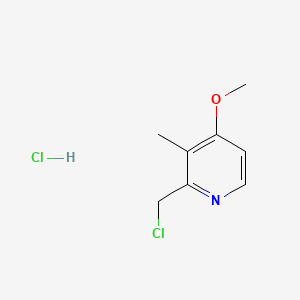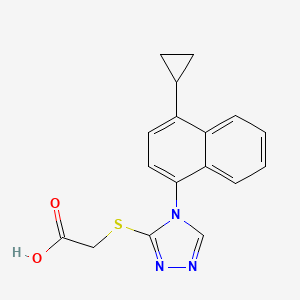
Lesinurad Impurity B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lesinurad Impurity B is a chemical compound associated with the synthesis and degradation of Lesinurad, a medication used to treat hyperuricemia in patients with gout. Lesinurad functions by inhibiting urate transporter 1 and organic anion transporter 4, which are involved in the reabsorption of uric acid in the kidneys .
准备方法
The synthesis of Lesinurad Impurity B involves several steps, starting from 4-bromo-1-aminonaphthalene. The process includes aminolysis and hydrazinolysis with carbon disulfide to form 4-bromo-naphthyl-1-yl-thiosemicarbazide. This intermediate undergoes further reactions to yield 4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-mercaptan, which is then converted to 2-[4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-yl sulfenyl]methyl acetate. The final compound, Lesinurad, is obtained through bromination and hydrolysis .
化学反应分析
Lesinurad Impurity B undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one atom or group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide, catalysts like palladium on carbon, and conditions such as reflux or room temperature. Major products formed from these reactions include various intermediates and by-products that are further processed to yield the final compound .
科学研究应用
Lesinurad Impurity B has several scientific research applications:
Chemistry: Used as a reference standard in analytical methods to ensure the purity and quality of Lesinurad.
Biology: Studied for its effects on urate transporters and its potential role in modulating uric acid levels.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand its impact on the efficacy and safety of Lesinurad.
Industry: Utilized in the development and optimization of synthetic routes for the large-scale production of Lesinurad
作用机制
Lesinurad Impurity B, like Lesinurad, inhibits urate transporter 1 and organic anion transporter 4. These transporters are responsible for the reabsorption of uric acid in the kidneys. By inhibiting these transporters, this compound increases the excretion of uric acid in the urine, thereby lowering blood levels of uric acid. This mechanism is crucial for the treatment of hyperuricemia associated with gout .
相似化合物的比较
Lesinurad Impurity B can be compared with other urate transporter inhibitors such as:
Probenecid: Unlike Lesinurad, Probenecid inhibits organic anion transporter 1 and organic anion transporter 3, in addition to urate transporter 1.
Benzbromarone: This compound has a higher risk of mitochondrial toxicity and peroxisome proliferator-activated receptor gamma induction compared to Lesinurad.
This compound is unique in its specific inhibition of urate transporter 1 and organic anion transporter 4, making it a valuable compound for research and therapeutic applications.
属性
IUPAC Name |
2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16(22)9-23-17-19-18-10-20(17)15-8-7-12(11-5-6-11)13-3-1-2-4-14(13)15/h1-4,7-8,10-11H,5-6,9H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKGPEVPDVPLDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C=NN=C4SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1533519-93-5 |
Source


|
| Record name | 2-(4-(1-Cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1533519935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-(1-CYCLOPROPYLNAPHTHALEN-4-YL)-4H-1,2,4-TRIAZOL-3-YLTHIO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MPK9HG63C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
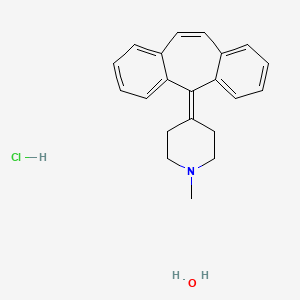
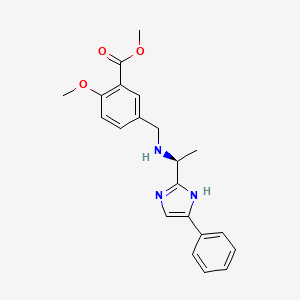
![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)
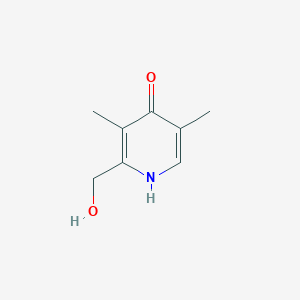
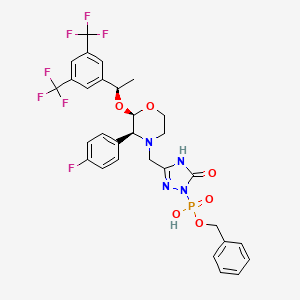
![4-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B601797.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)
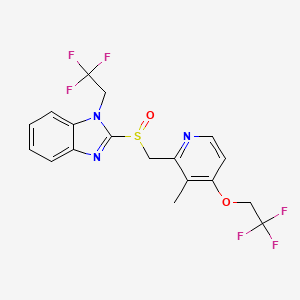

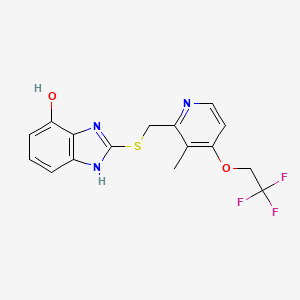
![1-Methyl-12-thioxopyrido[1,2,3,4]imidazole-[1,2-a]benzimidazole-2(12H)-one](/img/structure/B601808.png)
![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)

